1-(2-Hydroxyphenyl)piperazine

Catalog No.
S1486907
CAS No.
1011-17-2
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyphenyl)piperazine

CAS Number

1011-17-2

Product Name

1-(2-Hydroxyphenyl)piperazine

IUPAC Name

2-piperazin-1-ylphenol

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2

InChI Key

UORNTHBBLYBAJJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2O

Synonyms

o-1-Piperazinyl-phenol; 1-(2-Hydroxyphenyl)piperazine; 1-(o-Hydroxyphenyl)piperazine; 2-(1-Piperazinyl)phenol; N-(2-Hydroxyphenyl)piperazine

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O

The exact mass of the compound 1-(2-Hydroxyphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Hydroxyphenyl)piperazine, CAS 1011-17-2, is a heterocyclic building block belonging to the N-arylpiperazine class, a scaffold frequently utilized in medicinal chemistry for developing central nervous system agents and other pharmaceuticals. Its defining feature is the hydroxyl (-OH) group positioned at the ortho- position of the phenyl ring. This specific arrangement allows for unique intramolecular interactions that are not possible in its meta- and para-substituted isomers, fundamentally influencing its conformational, physicochemical, and reactive properties.

Direct substitution of 1-(2-Hydroxyphenyl)piperazine with its meta- or para-isomers, or with its O-methylated analog, 1-(2-methoxyphenyl)piperazine, will lead to process failure or suboptimal outcomes in applications where molecular conformation is critical. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond (IHB) with the adjacent piperazine nitrogen. This IHB locks the molecule's dihedral angle, creating a rigid, pre-organized scaffold that presents a distinct three-dimensional profile for molecular recognition. Isomers lacking the ortho-hydroxyl group are significantly more flexible and possess different electronic and steric properties, rendering them unsuitable for synthetic targets that depend on the specific conformation and reactivity imparted by this intramolecular interaction.

Essential Scaffold for Naftopidil Analogs, Bypassing Downstream Demethylation

The direct precursor for the α1-adrenergic blocker Naftopidil is 1-(2-methoxyphenyl)piperazine, which is used in high-yield syntheses (79-85%). However, for the development of Naftopidil analogs requiring modification at the phenolic position (e.g., ether or ester libraries), 1-(2-hydroxyphenyl)piperazine is the mandatory starting material. Using the methoxy-analog would necessitate an additional, often harsh, demethylation step late in the synthesis, which can reduce overall yield and introduce impurities. Procuring the title compound provides direct access to the key functional handle for creating diverse analog libraries.

Evidence DimensionSynthetic Route Efficiency for Analogs
Target Compound DataProvides direct access to the phenolic -OH for derivatization, avoiding a downstream demethylation step.
Comparator Or Baseline1-(2-Methoxyphenyl)piperazine: Used in Naftopidil synthesis with 79-85% yield in the coupling step, but requires a separate demethylation step to access the free phenol.
Quantified DifferenceEliminates one major synthetic step (demethylation) for analog synthesis programs.
ConditionsSynthesis of Naftopidil and its O-substituted analogs.

For medicinal chemistry programs building Naftopidil analog libraries, procuring this compound saves significant process development time and cost by avoiding a problematic demethylation step.

Markedly Different Thermal Properties and Handling Profile vs. Para-Isomer

The physical properties of 1-(2-hydroxyphenyl)piperazine differ significantly from its para-isomer, impacting process parameters such as solvent selection, dissolution, and purification. The ortho-isomer exhibits a much lower melting point (125-129 °C) compared to the para-isomer, 1-(4-hydroxyphenyl)piperazine (220-225 °C). This substantial difference of nearly 100 °C reflects distinct crystal lattice energies, likely influenced by the ortho-isomer's ability to form intramolecular, rather than purely intermolecular, hydrogen bonds. This can translate to different solubility profiles and handling characteristics in a manufacturing environment.

Evidence DimensionMelting Point
Target Compound Data125-129 °C
Comparator Or Baseline1-(4-Hydroxyphenyl)piperazine: 220-225 °C
Quantified Difference~95 °C lower melting point
ConditionsStandard atmospheric pressure

The ~100 °C lower melting point suggests different solubility and handling characteristics, which is a critical consideration for process development, solvent screening, and downstream formulation.

Enables Conformationally-Restricted Scaffolds via Intramolecular Hydrogen Bonding

The ortho-hydroxy group is uniquely positioned to form a stable, six-membered ring via an intramolecular hydrogen bond (IHB) with the N1 atom of the piperazine ring. This interaction is sterically impossible for the para-isomer. The formation of this IHB significantly reduces the conformational flexibility of the molecule, effectively 'locking' the orientation of the phenyl ring relative to the piperazine core. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing ligand affinity and selectivity compared to more flexible analogs like 1-(4-hydroxyphenyl)piperazine.

Evidence DimensionConformational Flexibility
Target Compound DataReduced flexibility due to stable intramolecular hydrogen bond (IHB).
Comparator Or Baseline1-(4-Hydroxyphenyl)piperazine: Higher flexibility; cannot form an IHB and experiences free rotation around the C-N bond.
Quantified DifferenceQualitatively more rigid; pre-organized conformation.
ConditionsPhysiological or non-polar solvent conditions that favor IHB formation.

For drug discovery, this compound provides a rigid scaffold essential for designing high-affinity ligands where a specific 3D geometry is required for optimal target engagement.

Core Building Block for Naftopidil-like α1-Adrenoceptor Antagonist Libraries

This compound is the ideal starting point for synthesizing libraries of Naftopidil analogs for structure-activity relationship (SAR) studies. Its free ortho-hydroxyl group allows for systematic exploration of various ether and ester functionalities, a strategy aimed at optimizing properties like metabolic stability or receptor subtype selectivity, without the complication of a demethylation step.

Scaffold for Conformationally-Restricted CNS Ligands

The rigidified structure resulting from intramolecular hydrogen bonding makes this compound a superior choice for designing ligands targeting receptors where a specific 3D orientation is critical for high-affinity binding. This is particularly relevant for CNS targets like serotonin or dopamine receptors, where conformational control can dictate selectivity and efficacy.

Starting Material for Probing Ortho-Phenolic Bioactivity

In discovery programs where an ortho-phenolic piperazine motif is hypothesized to be a key pharmacophore, this compound serves as the primary starting material. Its distinct thermal and physical properties compared to its para-isomer also make it a useful tool for investigating how physicochemical characteristics, driven by isomeric differences, impact formulation and bioavailability.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

UNII

M3A5WD54AW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1011-17-2

Wikipedia

1-(2-Hydroxyphenyl)piperazine

Dates

Last modified: 08-15-2023

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